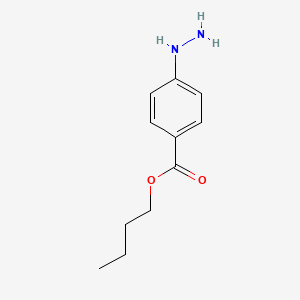

Butyl 4-hydrazinobenzoate

Description

Butyl 4-hydrazinobenzoate (CAS 129082-78-6) is a benzoate ester derivative featuring a hydrazine (-NHNH₂) substituent at the para position of the benzene ring.

Properties

CAS No. |

129082-78-6 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.261 |

IUPAC Name |

butyl 4-hydrazinylbenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-8-15-11(14)9-4-6-10(13-12)7-5-9/h4-7,13H,2-3,8,12H2,1H3 |

InChI Key |

ZTCJMKUOBMZFDN-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NN |

Synonyms |

Benzoic acid, 4-hydrazino-, butyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Hydrazine-Functionalized Compounds

Key Differences :

- This compound contains an ester-linked hydrazine group, while 4-(Dimethylamino)benzohydrazide features a hydrazide (-CONHNH₂) group. The latter’s dimethylamino substituent enhances hydrogen-bonding capabilities, as observed in crystallographic studies .

- Hydrazine derivatives like this compound are prone to oxidation and polymerization reactions, whereas hydrazides may exhibit greater stability due to the amide bond.

Benzoic Acid Derivatives

Table 2: Benzoic Acid-Based Compounds

Structural and Functional Contrasts :

- This compound replaces the hydroxyl group of 4-hydroxybenzoic acid with a hydrazine moiety and an ester linkage. This substitution increases reactivity but reduces acidity.

- 4-Hydroxybenzaldehyde’s aldehyde group makes it more electrophilic compared to the ester and hydrazine functionalities in this compound.

Butyl Esters

Table 3: Comparison of Butyl Esters

Functional and Industrial Insights :

- Butyl Acrylate’s low boiling point (148°C) and acrylate group make it ideal for free-radical polymerization, whereas this compound’s hydrazine group may limit its use in high-temperature processes.

- Butyl Acetate’s volatility and fruity odor suit it for solvent applications, contrasting with this compound’s likely lower volatility and niche reactivity.

- Butyl Carbitol Acetate ’s high boiling point (246.7°C) and glycol ether structure enhance its utility in industrial coatings, a role less likely for hydrazine-containing esters due to stability concerns.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended methods for synthesizing Butyl 4-hydrazinobenzoate, and how can reaction conditions be optimized? A: The synthesis typically involves hydrazine substitution of a pre-functionalized benzoate ester. For example, reacting 4-nitrobenzoic acid with butanol under esterification conditions (acid catalysis, reflux) yields butyl 4-nitrobenzoate, followed by reduction to the amine and subsequent hydrazine coupling. Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst use : Transition metals (e.g., Cu(I)) may accelerate hydrazine coupling .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.

Basic Characterization Techniques

Q: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached? A: Key techniques include:

- NMR : NMR (DMSO-d6) reveals hydrazine protons at δ 8.5–9.5 ppm (broad), ester carbonyl at δ 165–170 ppm in NMR. Aromatic protons appear as doublets (J ≈ 8 Hz) due to para-substitution .

- IR : Stretching vibrations for N–H (3300–3400 cm) and C=O (1720–1740 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] peaks; fragmentation patterns should align with hydrazine cleavage (e.g., loss of NHNH) .

Interpretation requires cross-validation with synthetic intermediates to distinguish artifacts from target signals.

Advanced Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported solubility or stability data for this compound across studies? A: Contradictions often arise from solvent polarity, pH, or measurement techniques. To address this:

- Standardize conditions : Test solubility in DMSO, methanol, and buffered aqueous solutions (pH 4–10) under controlled temperatures (25°C, 37°C) .

- Analytical validation : Use HPLC (C18 column, UV detection at 254 nm) to quantify degradation products over time. Stability studies should include light exposure and oxygen sensitivity assessments .

- Reproducibility protocols : Replicate experiments using identical equipment (e.g., Karl Fischer titration for moisture content) .

Advanced Mechanistic and Computational Studies

Q: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways? A:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl group and hydrazine nucleophilicity .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC values .

- Reaction pathway simulation : Transition state analysis (Gaussian 09) identifies rate-limiting steps in hydrazine-mediated reactions .

Methodological Experimental Design

Q: How should researchers design experiments to investigate the catalytic activity of this compound in organic transformations? A: A robust design includes:

- Control experiments : Compare reactions with/without catalyst and with alternative hydrazine derivatives .

- Kinetic profiling : Use in situ FTIR or GC-MS to monitor intermediate formation (e.g., imine or azo compounds) .

- Parameter screening : Employ a Taguchi array to test temperature (40–100°C), solvent (THF, acetonitrile), and catalyst loading (1–5 mol%) .

Advanced Pharmacological Data Analysis

Q: What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound? A:

- Nonlinear regression : Fit data to a Hill equation (GraphPad Prism) to calculate EC and assess cooperativity .

- Reproducibility metrics : Compute intraclass correlation coefficients (ICC) for inter-assay variability; ICC >0.9 indicates high reliability .

- Multivariate analysis : PCA or PLS-DA (SIMCA) identifies confounding variables (e.g., solvent effects) in bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.